Product packaging for Acetyl hypofluorite(Cat. No.:CAS No. 78948-09-1)

Acetyl hypofluorite

Cat. No.: B1218825
CAS No.: 78948-09-1
M. Wt: 78.04 g/mol
InChI Key: QWLICVXJMVMDDQ-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Early Investigations

The journey of acetyl hypofluorite (B1221730) from a novel chemical entity to an indispensable synthetic reagent is rooted in the persistent efforts to harness the reactivity of fluorine in a controlled manner.

Initial Synthesis and Characterization by Rozen and Collaborators

The pioneering work in the synthesis and characterization of acetyl hypofluorite is largely attributed to Shlomo Rozen and his research group. In the early 1980s, Rozen and collaborators reported the first synthesis of this compound by reacting elemental fluorine (F₂) with sodium acetate (B1210297) in the presence of acetic acid, typically in a solvent like Freon-11 (CCl₃F) at low temperatures, such as -78 °C ontosight.aigoogle.comrsc.orgchimia.chumich.edu. This method provided a more accessible route to a reactive fluorinating species compared to earlier, less stable hypofluorites ontosight.aiidexlab.comscribd.com. Subsequent research refined these methods, allowing for in situ generation and improved yields ontosight.aiumich.eduresearchgate.netorganic-chemistry.org.

Recognition as a Novel Organic Hypofluorite Class Member

The synthesis of this compound represented a breakthrough, establishing it as the first member of a new family of organic hypofluorites rsc.orgidexlab.com. This discovery opened avenues for exploring other alkyl hypofluorites, expanding the toolkit for organic chemists idexlab.com. Its unique structure, featuring an O-F bond within an organic framework, conferred distinct reactivity patterns that differentiated it from inorganic fluorine sources.

Early Perceptions and Overcoming Challenges of Stability and Reactivity

Early investigations recognized this compound as a highly reactive and inherently unstable compound, necessitating careful handling and often in situ generation ontosight.airesearchgate.net20.210.105. The challenges associated with the extreme reactivity of elemental fluorine prompted the development of "tamed" fluorine carriers like this compound researchgate.net20.210.105acs.orgiaea.org. This reagent offered a more moderate, yet potent, electrophilic source of fluorine, allowing for greater control over reaction pathways and reducing the risks associated with direct handling of F₂ researchgate.netiaea.org. The ability to generate AcOF at room temperature, unlike some other fluorinating agents, also contributed to its practical appeal google.comiaea.org.

Academic Significance as a Unique Electrophilic Fluorinating Agent

This compound quickly garnered significant academic interest due to its efficacy as an electrophilic fluorinating agent, enabling a wide array of transformations previously difficult to achieve.

Its academic significance stems from its ability to selectively introduce fluorine atoms into various organic substrates. AcOF has been extensively employed for the fluorination of:

Carbanions and Enolates: Direct fluorination of lithium enolates and other anionic centers has been successfully achieved, leading to α-fluorocarbonyl compounds acs.orgresearchgate.networktribe.comresearchgate.netmdpi.com.

Activated Aromatic Rings: AcOF facilitates the electrophilic fluorination of electron-rich aromatic systems, providing a route to fluorinated aromatics researchgate.netorganic-chemistry.orgiaea.orgacs.orgbenthambooks.com.

Nucleobases and Heterocycles: The fluorination of pyrimidines, such as uracil (B121893) and cytosine derivatives, has been investigated, revealing mechanistic insights into the reaction pathways researchgate.netrsc.org.

Boronic Acids and Esters: AcOF has proven effective in converting aryl boronic acids and their pinacol (B44631) esters into the corresponding aryl fluorides, often under mild conditions organic-chemistry.org.

1,3-Dicarbonyl Compounds: The reagent plays a crucial role in the synthesis of fluorinated 1,3-dicarbonyl systems, including fluoromalonate esters worktribe.commdpi.com.

Furthermore, this compound has found applications in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET), particularly in the preparation of [¹⁸F]-labeled compounds like L-[¹⁸F]6-fluorodopa researchgate.netorganic-chemistry.orgiaea.orgnih.govsnmjournals.org. The ability to efficiently incorporate the ¹⁸F isotope makes AcOF a valuable tool in radiochemistry.

Table 1: Selected Applications of this compound in Organic Synthesis

Substrate ClassTypical ProductsKey TransformationRepresentative Citations
Carbanions/Enolatesα-Fluorocarbonyls, α-FluorophosphonatesElectrophilic fluorination of anionic centers acs.orgresearchgate.networktribe.comresearchgate.netmdpi.com
Activated Aromatic RingsFluorinated aromatic compoundsElectrophilic aromatic substitution researchgate.netorganic-chemistry.orgiaea.orgacs.orgbenthambooks.com
Aryl Boronic Acids/EstersAryl FluoridesIpso-substitution or ortho-fluorination organic-chemistry.org
1,3-Dicarbonyl Compounds2-Fluoromalonates, α-FluoroketonesFluorination at the α-position worktribe.commdpi.com
Pyrimidines (Uracil, Cytosine)5-Fluoropyrimidines, dihydropyrimidine (B8664642) adductsAddition-elimination, electrophilic attack researchgate.netrsc.org
Biologically Active Molecules (PET)[¹⁸F]-Labeled compounds (e.g., L-6-fluorodopa)Incorporation of ¹⁸F isotope for imaging researchgate.netorganic-chemistry.orgiaea.orgnih.govsnmjournals.org

Position within the Landscape of Modern Organofluorine Chemistry and Selective Fluorination

In the broader context of modern organofluorine chemistry, this compound occupies a vital position as a versatile and reliable electrophilic fluorinating agent. Its development in the 1980s, alongside other O-F and N-F reagents, significantly expanded the synthetic chemist's ability to achieve selective fluorination, particularly at sp³-hybridized carbons and activated sp²-hybridized carbons worktribe.combenthambooks.com20.210.105.

While newer generations of fluorinating reagents, such as Selectfluor™ and N-fluorosulfonimides, have emerged with enhanced stability and ease of handling, this compound remains a valuable and often preferred reagent for specific transformations. Its ability to provide high yields and selectivity in the fluorination of certain substrates, coupled with its relatively straightforward preparation from elemental fluorine, ensures its continued relevance researchgate.netorganic-chemistry.org20.210.105. The research into this compound has also paved the way for understanding and developing other hypofluorite-based reagents and for refining the use of elemental fluorine itself through moderating techniques idexlab.com20.210.105benthambooks.combenthambooks.com20.210.105. Its contribution to the field lies not only in its direct applications but also in shaping the strategies and understanding that underpin contemporary selective fluorination methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3FO2 B1218825 Acetyl hypofluorite CAS No. 78948-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78948-09-1

Molecular Formula

C2H3FO2

Molecular Weight

78.04 g/mol

IUPAC Name

fluoro acetate

InChI

InChI=1S/C2H3FO2/c1-2(4)5-3/h1H3

InChI Key

QWLICVXJMVMDDQ-UHFFFAOYSA-N

SMILES

CC(=O)OF

Canonical SMILES

CC(=O)OF

Other CAS No.

78948-09-1

Synonyms

acetyl hypofluorite

Origin of Product

United States

Synthetic Methodologies for Acetyl Hypofluorite Generation

Direct Fluorination Protocols for Precursor Compounds

Direct fluorination involves the reaction of fluorine gas (F₂) with organic compounds. For acetyl hypofluorite (B1221730), this typically means reacting fluorine with compounds containing the acetyl group or acetate (B1210297) functionality.

One of the foundational methods for preparing acetyl hypofluorite involves the direct reaction of acetyl halides, such as acetyl fluoride (B91410) (CH₃COF), with elemental fluorine smolecule.comrsc.org. This reaction, while conceptually straightforward, requires careful control of reaction conditions due to the high reactivity of elemental fluorine. The process allows for the precise introduction of fluorine into the acetyl group, forming the desired hypofluorite smolecule.com.

A more widely adopted and safer approach for generating this compound is through the in-situ reaction of acetate salts with diluted elemental fluorine. This method, pioneered by Rozen and colleagues, involves passing a stream of fluorine diluted with an inert gas (like nitrogen or neon) through a mixture or solid complex containing acetate ions and acetic acid google.comresearchgate.netumich.eduorganic-chemistry.orgumich.edutandfonline.comiaea.orgsnmjournals.org. This in-situ generation is crucial because this compound is unstable and prone to decomposition, making isolation and storage challenging google.comontosight.ai.

In-situ Generation from Acetate Salts and Diluted Elemental Fluorine

Influence of Solvent Systems (e.g., Acetic Acid, Halogenated Hydrocarbons)

The choice of solvent system significantly impacts the efficiency and outcome of this compound synthesis. Acetic acid is frequently employed as a solvent or co-solvent due to its ability to stabilize the hypofluorite and participate in the reaction mechanism google.comresearchgate.netumich.eduorganic-chemistry.orgiaea.orgsnmjournals.orgresearchgate.netnih.gov. Early methods utilized halogenated hydrocarbons, such as Freon-11 (trichloromonofluoromethane, CFCl₃), particularly at low temperatures (-78 °C) rsc.orggoogle.comresearchgate.net. However, research has also demonstrated successful preparation at ambient temperatures without the need for halogenated solvents google.com. Acetonitrile has also been explored as a solvent, offering a less hazardous alternative to some traditional halogenated hydrocarbons smolecule.comresearchgate.net.

Role of Alkali Metal and Ammonium (B1175870) Acetates in Reaction Efficiency

The type of acetate salt used plays a critical role in the yield and efficiency of this compound generation. Alkali metal acetates (e.g., sodium acetate, potassium acetate) and ammonium acetate are commonly used google.comumich.eduumich.edutandfonline.comsnmjournals.orgpsu.edu. Studies have indicated that ammonium acetate often leads to higher yields compared to alkali metal salts google.comiaea.orgsnmjournals.orgpsu.edu. The acetate salt can be used in solution with acetic acid or as a solid complex, such as potassium acetate with acetic acid umich.eduumich.edutandfonline.com. The ratio of acetic acid to the metal acetate in solid complexes can also influence the yield umich.edu.

Optimization of Reaction Temperature and Gas Flow Rates

Optimizing reaction temperature and gas flow rates is essential for maximizing the yield and minimizing the decomposition of this compound. While early methods employed very low temperatures, such as -78 °C google.comresearchgate.net, advancements have allowed for preparation at ambient temperatures (20-40 °C) google.com. The concentration of fluorine in the diluent gas (e.g., nitrogen, neon, air) is also a critical parameter; typically, diluted fluorine (e.g., 0.14% to 5% v/v) is used to control the reaction's exothermicity and prevent explosions umich.edusnmjournals.orglookchem.comscribd.com20.210.105. Precise control over gas flow rates ensures efficient dispersion of fluorine and optimal reaction kinetics google.comumich.eduresearchgate.net. The reaction time for in-situ generation is typically in the range of 20 to 40 minutes google.com.

Alternative Preparation Routes

While direct fluorination of acetate precursors is the dominant method, alternative routes have been explored. These include using hypofluorous acid or its derivatives in reactions with acetic anhydride (B1165640) or acetyl chloride smolecule.com. However, these methods are less commonly cited for the large-scale or routine preparation of this compound compared to the in-situ generation from diluted elemental fluorine and acetate salts.

Data Table: this compound Synthesis Conditions

The following table summarizes key parameters reported for the synthesis of this compound, highlighting variations in methodology.

Method TypePrecursor(s)Diluent GasSolvent SystemAcetate Salt UsedTemperature (°C)Typical Yield (Chemical/Radiochemical)Reference(s)
Direct FluorinationAcetyl fluoride (CH₃COF)N/AN/AN/AN/AN/A smolecule.comrsc.org
In-situ Generation (Solution Phase)Acetate SaltsN₂, Ne, AirAcetic Acid (HOAc)NH₄OAc, NaOAc, KOAc, CsOAcAmbient (20-40)~80% (Chemical) google.comiaea.orgsnmjournals.org
In-situ Generation (Solution Phase)Acetate SaltsN₂, NeAcetic Acid (HOAc) / Halogenated Hydrocarbons (CFCl₃)NaOAc-78~45-80% (Chemical) rsc.orggoogle.comresearchgate.net
In-situ Generation (Gas-Solid Phase)Alkali Metal AcetatesN₂, AirSolid complex with Acetic AcidKOAc, NaOAcN/AVariable umich.eduumich.edutandfonline.com
In-situ Generation (Solution Phase, 18F-labeled)Ammonium AcetateNeAcetic Acid (HOAc)NH₄OAcAmbient~80% (Radiochemical) iaea.org
In-situ Generation (Solution Phase, 18F-labeled)Ammonium AcetateNeAcetic Acid (HOAc)NH₄OAcAmbient~40% (Radiochemical) researchgate.net

Compound List

this compound (CH₃COOF)

Acetyl fluoride (CH₃COF)

Hypofluorous acid (HOF)

Acetic anhydride

Trichloromonofluoromethane (Freon-11, CFCl₃)

Sodium acetate (NaOAc)

Potassium acetate (KOAc)

Ammonium acetate (NH₄OAc)

Cesium acetate (CsOAc)

Neon (Ne)

Nitrogen (N₂)

Air

Acetic acid (HOAc)

3,4,6-tri-O-acetyl-D-glucal (TAG)

2-deoxy-2-fluoro-D-glucose (FDG)

Trifluoromethyl hypofluorite (CF₃OF)

Utilization of Hypofluorous Acid Derivatives

Early methods for preparing this compound often involved the reaction of elemental fluorine (F₂) with acetate salts in the presence of acetic acid, typically carried out at very low temperatures (-78 °C) and often in halogenated hydrocarbon solvents like trichloromonofluoromethane google.comlookchem.com.

More advanced approaches have explored the use of hypofluorous acid (HOF) or its derivatives for the generation of this compound smolecule.comsmolecule.comontosight.ai. For instance, reacting acetic anhydride with hypofluorous acid or its derivatives can yield this compound. This method offers an alternative route, potentially leveraging the reactivity of HOF itself for the acetylation step smolecule.comsmolecule.comontosight.ai.

Advanced Generation Techniques and Considerations

Recent advancements have focused on improving the safety, efficiency, and practicality of this compound synthesis, addressing its inherent instability and reactivity.

A notable development in the controlled synthesis of this compound is the gas-solid-phase microchemical method osti.govsnmjournals.orgnih.govacs.orgcapes.gov.br. This technique involves passing diluted fluorine gas (e.g., 2-20% F₂ in nitrogen) over a solid support, such as potassium acetate dihydrate (KOAc·2HOAc), at low temperatures lookchem.com. This method allows for the generation of this compound in a more manageable form, often as a gas or trapped solid, facilitating its use in subsequent reactions lookchem.com. This approach is particularly advantageous for the synthesis of radiolabeled compounds, such as [¹⁸F]this compound, where precise control over the generation and delivery of the radioactive species is crucial google.comsnmjournals.orgnih.govnih.gov. The gas-solid-phase method has been cited as a key technique for producing this compound for applications like the synthesis of radiotracers osti.govsnmjournals.orgnih.govcapes.gov.br.

Significant progress has been made in developing methods for preparing this compound at ambient temperatures, thereby increasing its accessibility and simplifying its handling for practical applications google.comontosight.ai. One such method involves passing fluorine diluted in an inert gas, such as nitrogen or neon, into a mixture of acetic acid and a molar excess of an alkali metal, alkaline earth metal, or ammonium salt of acetic acid at temperatures ranging from 20°C to 40°C google.com. This approach avoids the need for cryogenic conditions and halogenated solvents, making the synthesis more straightforward and cost-effective google.comontosight.ai. The ability to generate this compound at room temperature is a critical advancement for its broader use in organic synthesis and radiochemistry google.comontosight.ai.

Due to the inherent instability and high reactivity of this compound, strategies for its in situ generation are often employed to mitigate challenges associated with its isolation and handling ontosight.aiorganic-chemistry.orgiaea.org. In situ generation means that the compound is synthesized and immediately consumed in the reaction mixture without prior isolation ontosight.ai. This approach is particularly beneficial as it minimizes decomposition and potential hazards associated with the storage and transfer of such a reactive species ontosight.ai. For example, this compound can be generated directly from diluted fluorine and sodium acetate or potassium acetate in acetic acid at room temperature and then immediately reacted with a substrate google.comontosight.aiiaea.org. This method allows for the controlled introduction of fluorine into organic molecules, such as the fluorination of aryl boronic acids or ketene (B1206846) acetals, where the in situ generated this compound reacts efficiently with the target substrate organic-chemistry.orgiaea.orgorganic-chemistry.org. The in situ generation strategy enhances the safety and efficacy of using this compound as a fluorinating agent ontosight.aiorganic-chemistry.orgiaea.org.

Mechanistic Investigations of Reactions Involving Acetyl Hypofluorite

Electrophilic Fluorination Mechanisms

Acetyl hypofluorite (B1221730) is a powerful electrophilic fluorinating agent, capable of reacting with a variety of nucleophilic substrates. The mechanisms of these reactions are influenced by both the nature of the substrate and the reaction conditions.

Addition Reactions Across Carbon-Carbon Multiple Bonds

The addition of acetyl hypofluorite to alkenes and other unsaturated systems is a key transformation that introduces fluorine into organic molecules. The stereochemistry and regioselectivity of this addition provide valuable insights into the reaction mechanism.

The reaction of this compound with pyrimidine (B1678525) nucleosides has been shown to proceed with cis-diastereoselectivity, suggesting a syn-addition mechanism. rsc.orgdatapdf.com This stereochemical outcome implies a concerted or near-concerted transition state where the fluorine and acetate (B1210297) groups are delivered to the same face of the double bond. This is a notable characteristic that distinguishes it from some other electrophilic addition reactions that may proceed through open carbocation intermediates, which would allow for free rotation and result in a mixture of stereoisomers.

In the electrophilic addition of an unsymmetrical reagent to an unsymmetrical alkene, Markovnikov's rule predicts that the electrophile (in this case, the fluorine atom of this compound) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This is due to the formation of the more stable carbocation intermediate during the reaction. While specific studies on the regioselectivity of this compound with simple, unsymmetrical alkenes are not extensively detailed in the available literature, the general principles of electrophilic addition suggest that the reaction would likely follow Markovnikov's rule, proceeding through a transition state with developing positive charge on the more substituted carbon.

The rate and outcome of the addition of this compound to carbon-carbon multiple bonds are influenced by both electronic and steric properties of the substrate.

Electronic Factors: Electron-donating groups attached to the double bond increase the nucleophilicity of the alkene, thereby accelerating the rate of electrophilic attack by this compound. Conversely, electron-withdrawing groups decrease the electron density of the double bond, making the alkene less reactive towards electrophiles.

Steric Factors: The presence of bulky substituents near the double bond can hinder the approach of the this compound molecule. This steric hindrance can decrease the reaction rate and may also influence the stereochemical outcome of the addition, potentially favoring attack from the less hindered face of the alkene.

Substitution Reactions on Aromatic and Heteroaromatic Systems

This compound is also a valuable reagent for the fluorination of aromatic and heteroaromatic compounds. These reactions typically proceed via an electrophilic aromatic substitution mechanism.

The fluorination of aryl boronic acids with this compound is a particularly interesting case where the regiochemical outcome is highly dependent on the electronic nature of the substituents on the aromatic ring. organic-chemistry.orgnih.govtau.ac.il The reaction can proceed via two main pathways: ipso-substitution, where the boronic acid group is replaced by a fluorine atom, and ortho-fluorination, where a fluorine atom is introduced at the position adjacent to the boronic acid group.

For aryl boronic acids bearing electron-donating groups (EDGs), the reaction proceeds smoothly to afford the corresponding aryl fluorides in good yields via ipso-substitution. organic-chemistry.org The electron-donating nature of the substituent enhances the nucleophilicity of the carbon atom attached to the boron, facilitating the electrophilic attack by this compound at that position.

In contrast, when the aryl boronic acid contains an electron-withdrawing group (EWG) at the para-position, a competition between ortho-fluorination and ipso-substitution is observed. organic-chemistry.orgnih.govtau.ac.il The deactivating nature of the EWG reduces the tendency for ipso-substitution, allowing the competing ortho-fluorination to occur.

Interestingly, for aryl boronic acids with an EWG at the meta-position, the reaction favors ipso-substitution, leading to the formation of the corresponding aryl fluoride (B91410) in good yields. organic-chemistry.orgnih.govtau.ac.il In this case, the deactivating effect of the EWG is less pronounced at the ipso-position compared to the ortho-positions, making the replacement of the boronic acid group the preferred pathway.

Regioselectivity in the Fluorination of Substituted Aryl Boronic Acids with this compound
Substituent on Aryl Boronic AcidPosition of SubstituentMajor Product(s)Observed Regioselectivity
Electron-Donating Group (e.g., -OCH₃, -CH₃)paraipso-Fluorinated ProductPredominantly ipso-Substitution
Electron-Withdrawing Group (e.g., -NO₂, -CN, -COCH₃)paraMixture of ortho- and ipso-Fluorinated ProductsCompetition between ortho- and ipso-Substitution
Electron-Withdrawing Group (e.g., -NO₂, -CN, -COCH₃)metaipso-Fluorinated ProductPredominantly ipso-Substitution
Reactivity with Activated Aromatic Rings

This compound serves as a potent electrophilic fluorinating agent for activated aromatic rings. organic-chemistry.org The outcome of these reactions is highly dependent on the nature of the substituents present on the aromatic ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the ring, facilitating a rapid and efficient electrophilic aromatic substitution. organic-chemistry.org

The reaction of this compound with aryl boronic acids illustrates this principle well. Aryl boronic acids bearing strong electron-donating groups undergo ipso-substitution, where the boronic acid moiety is replaced by a fluorine atom, in high yields. organic-chemistry.org Conversely, when electron-withdrawing groups (EWGs) are present, the reaction becomes more complex. For instance, with an EWG at the para position, a mixture of para- and meta-fluorinated products can be formed due to competing directing effects. organic-chemistry.orgtau.ac.il However, if the EWG is located at the meta position, ipso-substitution is once again favored. organic-chemistry.orgtau.ac.il

Aromatic SubstrateSubstituent TypeMajor Product TypeYield Range
Aryl Boronic AcidElectron-Donating Group (EDG)Ipso-Substituted Aryl FluorideGood to High (45-85%)
Aryl Boronic AcidPara-Electron-Withdrawing Group (EWG)Mixture of Para and Meta IsomersVariable
Aryl Boronic AcidMeta-Electron-Withdrawing Group (EWG)Ipso-Substituted Aryl FluorideGood

Reactions with Anionic Centers and Enolate Equivalents

This compound is highly effective for the fluorination of anionic centers and enolate equivalents. researchgate.netmasterorganicchemistry.com This reactivity provides a valuable method for the synthesis of α-fluorocarbonyl compounds and other fluorinated molecules. researchgate.net The reaction proceeds through the attack of the nucleophilic carbanion on the electrophilic fluorine of this compound. masterorganicchemistry.com

For example, compounds containing CH₂SO₂ or COCH₂PO moieties can be deprotonated with a base to generate the corresponding anions. These anions readily react with this compound to yield the monofluorinated products. researchgate.net If a larger excess of base and this compound is used, difluorination can be achieved. researchgate.net Silyl enol ethers, which are stable and easily handled enolate equivalents, also react with this compound. wikipedia.orgorganicreactions.org The reaction is proposed to proceed through a siloxy oxirane intermediate, which then rearranges to form the α-fluorocarbonyl compound. wikipedia.org

Interplay with Nucleophiles and Electrophiles in Reaction Pathways

The reactions of this compound are characterized by a distinct interplay between nucleophilic and electrophilic species. This compound itself consistently acts as the electrophile, with the fluorine atom being the primary electrophilic center. chemistrysteps.comopenstax.org The course of the reaction is then determined by the nature of the nucleophile it encounters.

In the context of addition reactions to alkenes, the π-bond of the alkene serves as the nucleophile, attacking the electrophilic fluorine of this compound. openstax.orgbyjus.com This initial step results in the formation of a carbocation intermediate. openstax.orgbyjus.com The regioselectivity of this addition is governed by the stability of the resulting carbocation, with the more stable carbocation being formed preferentially (Markovnikov's rule). byjus.comlibretexts.org The carbocation intermediate is itself a potent electrophile and is subsequently trapped by a nucleophile present in the reaction mixture, which can be the acetate ion from the this compound or another added nucleophile. openstax.org This two-step mechanism is a hallmark of electrophilic addition reactions. openstax.org

Stereochemical Aspects of Fluorination Reactions

Diastereoselectivity and Stereospecificity in Adduct Formation

The addition of this compound across double bonds can proceed with a high degree of stereocontrol, leading to specific stereoisomeric products. rsc.org The stereochemical outcome, whether diastereoselective or stereospecific, is dictated by the mechanism of the reaction and the stereochemistry of the starting material. masterorganicchemistry.commasterorganicchemistry.com

In the reaction of this compound with unprotected uracil (B121893) and cytosine nucleosides, two cis-diastereoisomers of the 6-acetoxy-5-fluoro and 5-fluoro-6-hydroxy adducts are generally formed. rsc.org This indicates a diastereoselective process, where certain diastereomers are favored over others. rsc.org

While specific studies on the stereospecificity of this compound addition to Z- and E-alkenes are not extensively detailed in the provided context, electrophilic addition reactions, in general, can be stereospecific. chemtube3d.com For instance, the bromination of alkenes is a classic example of a stereospecific anti-addition. chemtube3d.com Given the mechanistic similarities, it is plausible that the addition of this compound to alkenes could also exhibit stereospecificity, where the stereochemistry of the starting alkene dictates the stereochemistry of the product. masterorganicchemistry.com

Impact of Substituents on Intermediate Stability and Stereochemical Outcome (e.g., N-1 Substituents in Heterocycles)

Substituents on the reacting molecule can exert a profound influence on the stability of reaction intermediates, which in turn governs the stereochemical course of the reaction. ru.nl This is particularly evident in the reactions of this compound with heterocyclic compounds. rsc.org

In the fluorination of uracil and cytosine derivatives, a substituent at the N-1 position has a remarkable effect on the stability of the intermediate 6-acetoxy-5-fluoro-5,6-dihydrouracils. rsc.org The nature of this N-1 substituent can influence the conformation and electronic properties of the intermediate, thereby directing the stereochemical outcome of the reaction. rsc.org For instance, certain substituents may favor the formation of one diastereomer over another by stabilizing a particular transition state.

The stability of carbocation intermediates is also a critical factor in determining the stereochemical outcome of electrophilic additions to alkenes. nih.govnih.gov The substitution pattern around the double bond influences the stability of the potential carbocationic intermediates, with more substituted carbocations being more stable. ru.nl This difference in stability not only determines the regioselectivity but can also impact the stereoselectivity of the reaction, as the geometry of the most stable carbocation intermediate will influence the trajectory of the subsequent nucleophilic attack. nih.gov

Identification and Characterization of Proposed Reaction Intermediates and Transition States

The elucidation of reaction mechanisms involving this compound has been significantly advanced by the successful identification and characterization of key reaction intermediates. In the fluorination of pyrimidines, the primary intermediates are 5,6-dihydropyrimidine adducts. rsc.orgresearchgate.net The reaction is proposed to proceed via an electrophilic addition of this compound across the 5,6-double bond of the pyrimidine ring.

Using techniques such as ¹H NMR spectroscopy and ¹⁸F radio-HPLC, researchers have characterized the structure of these transient species. rsc.org For the reaction with uracil derivatives in acetic acid, two geometric isomers of 5-fluoro-6-acetoxy-5,6-dihydrouracil have been identified. researchgate.net Similarly, when the reaction is carried out with unprotected uracil nucleosides, two cis-diastereoisomers of both the 6-acetoxy-5-fluoro and the 5-fluoro-6-hydroxy adducts are obtained. ¹H NMR analysis confirmed that these adducts all possess the anti-conformation. researchgate.net

The stability of these intermediates is a critical factor in the reaction outcome and is heavily influenced by the substrate structure and the solvent, as discussed previously. rsc.orgresearchgate.net For example, substitution at the N-1 position of uracil has a remarkable stabilizing effect on the 6-acetoxy-5-fluoro-5,6-dihydrouracil intermediates. rsc.org In contrast, the analogous intermediates derived from cytosine are much less stable and were not observed, while other cytosine adducts were found to deaminate rapidly in water. rsc.org

While intermediates have been successfully isolated and characterized, the direct observation of transition states remains experimentally challenging. Their nature is often inferred from kinetic data and computational modeling. For electrophilic additions, the transition state is generally depicted as a three-membered ring-like structure involving the fluorine atom and the two carbons of the double bond, leading to a cationic intermediate that is then captured by the acetate nucleophile. In the fluorination of aryl boronic acids, the proposed mechanism involves the complexation of the acetate portion of this compound with the boron atom, which facilitates the fluorine substitution. tau.ac.il The precise structure and energy of these transition states are subjects of ongoing computational chemistry studies, which use methods like Density Functional Theory (DFT) to model reaction pathways. arxiv.orgrsc.org

The following data table presents the characterization data for intermediates in the reaction of this compound with Uracil.

IntermediateSubstrateCharacterization MethodKey Findings
6-acetoxy-5-fluoro-5,6-dihydrouracilsUracil Derivatives¹H NMR, ¹⁸F radio-HPLCIdentification of geometric isomers; stability is dependent on N-1 substitution. rsc.orgresearchgate.net
5-fluoro-6-hydroxy-5,6-dihydrouracil nucleoside adductsUracil Nucleosides¹H NMRObtained as two cis-diastereoisomers, both in the anti-conformation. researchgate.net

Comparative Mechanistic Analyses with Other Organic Hypofluorites and Related Fluorinating Agents

This compound occupies a unique position among organic hypofluorites, particularly when compared to its perfluoroalkyl counterparts such as trifluoromethyl hypofluorite (CF₃OF). The primary difference lies in their stability and reactivity, which stems from the nature of the group attached to the hypofluorite (O-F) moiety.

This compound (CH₃COOF):

Often described as a "moderating carrier" of elemental fluorine, suggesting a more controlled and less aggressive reactivity profile.

The presence of the acetyl group allows it to function primarily as a source of electrophilic fluorine ("F⁺"). researchgate.net

It is generally used in solution and prepared in situ, as it is not stable enough for isolation as a pure substance.

Perfluoroalkyl Hypofluorites (e.g., CF₃OF):

These compounds, particularly trifluoromethyl hypofluorite, are gases at room temperature and are known for their high reactivity and strong oxidizing power. daneshyari.comwikipedia.org

The strongly electron-withdrawing perfluoroalkyl group makes the O-F bond weak and susceptible to both heterolytic (generating "F⁺") and homolytic cleavage (generating F• and CF₃O• radicals). daneshyari.com

This dual reactivity means that their reactions can proceed through either electrophilic or radical chain mechanisms, depending on the substrate and reaction conditions. Radical pathways are often favored with electron-deficient olefins. daneshyari.com

Perfluoroalkyl hypofluorites are generally more hazardous and difficult to handle than this compound, with a tendency to react explosively with organic materials. daneshyari.comacs.org Trifluoromethyl hypofluorite is noted as being the most stable of this class but is still a potent oxidizer. daneshyari.com

The concept of "electrophilic fluorine" is central to the utility of hypofluorites in organic synthesis, yet it presents a chemical paradox. Fluorine is the most electronegative element, meaning it has the strongest tendency to attract electrons. srmist.edu.inlibretexts.org Therefore, the fluorine atom in an O-F bond is expected to carry a partial negative charge. However, the reactivity of hypofluorites with electron-rich species (like alkenes and aromatic rings) strongly suggests that the fluorine atom behaves as an electrophile, or a source of "F⁺".

This apparent contradiction has led to mechanistic debate. daneshyari.com The prevailing understanding is that while the O-F bond is indeed polarized towards fluorine in the ground state, the bond is weak and highly polarizable. daneshyari.com During a reaction with a nucleophile, the electron density can shift, and the fluorine atom is transferred without its bonding electrons, effectively behaving as an electrophile. The reaction mechanism for electrophilic fluorination is itself a subject of discussion, with possibilities including a direct Sₙ2 attack by the nucleophile on the fluorine atom or a single-electron transfer (SET) process. wikipedia.org

The observation of different reaction mechanisms (electrophilic vs. radical) for hypofluorites has fueled the debate on the nature of the "positively polarized fluorine". daneshyari.com The choice between these pathways is influenced by factors such as the substrate's electron density, the solvent, and temperature. daneshyari.com For reagents like this compound, reactions with electron-rich substrates predominantly follow an electrophilic pathway. In contrast, reagents like perfluoroalkyl hypofluorites are more prone to radical reactions, especially with electron-deficient substrates. daneshyari.com Thus, the term "electrophilic fluorine" is best understood as a description of the observed reactivity rather than a literal depiction of a positively charged fluorine atom in the ground state of the reagent molecule.

Applications of Acetyl Hypofluorite in Advanced Organic Synthesis

Radiosynthesis Precursors for Isotopic Labeling

Production of [18F]Acetyl Hypofluorite (B1221730) for Radiotracer Precursor Synthesis

The incorporation of the positron-emitting isotope fluorine-18 (B77423) (18F) into molecules for Positron Emission Tomography (PET) imaging is a critical area of radiopharmaceutical chemistry. [18F]Acetyl hypofluorite is a key reagent in this field, enabling the synthesis of various 18F-labeled radiotracers. [18F]AcOF can be synthesized by reacting [18F]F₂ gas, typically produced via the 20Ne(d,α)18F nuclear reaction, with a mixture of ammonium (B1175870) acetate (B1210297) in acetic acid iaea.orgutupub.fi. Alternatively, gas-solid-phase methods involving alkali metal acetates and acetic acid have been developed for its preparation tandfonline.comumich.edu. This labeled reagent has been instrumental in the radiosynthesis of important tracers like [18F]2-deoxy-2-fluoro-D-glucose ([18F]FDG), a widely used PET imaging agent for glucose metabolism google.comiaea.orgnih.govnih.govsnmjournals.orgresearchgate.net. The efficient and rapid generation of [18F]AcOF is crucial for maximizing the incorporation of the short-lived 18F isotope into the desired radiotracer precursors utupub.finih.goviaea.org.

Fluorination of Glucals and Other Protected Sugar Derivatives for Labeled Carbohydrate Synthesis

This compound has demonstrated significant utility in the synthesis of fluorinated carbohydrates, particularly in the preparation of 18F-labeled deoxy sugars for PET imaging nih.govnih.govpsu.edu. The reaction of AcOF with protected sugar derivatives, such as glycals, allows for the stereoselective introduction of fluorine. For instance, the addition of this compound to tri-O-acetyl-D-glucal or its galacto analogue results in the formation of 2-deoxy-2-fluoro-hexose peracetates with high yields and stereoselectivity psu.edunih.gov. This method circumvents issues like elimination and rearrangement often encountered with nucleophilic fluorination approaches nih.govorganic-chemistry.orgacs.orgacs.org. The ability to synthesize fluorinated oligosaccharides, including derivatives of cellobiose, maltose, and maltotriose, further highlights AcOF's role in carbohydrate chemistry for potential biological applications nih.gov.

Labeling of Amino Acid Derivatives (e.g., L-DOPA precursors)

The selective introduction of fluorine into amino acid derivatives is vital for developing novel diagnostic and therapeutic agents. This compound has been employed for the electrophilic fluorination of amino acid side chains nih.gov. For example, the electron-rich tyrosine side chain can undergo an electrophilic aromatic substitution (SEAr) reaction with this compound to yield fluorinated tyrosine derivatives nih.gov. Furthermore, AcOF has been utilized in the synthesis of 18F-labeled amino acids, including precursors for L-DOPA, an important radiotracer for studying dopaminergic systems utupub.finih.govnih.goviaea.org. The regioselective fluorination of substituted aromatic amino acid precursors using AcOF has been reported, contributing to the development of PET tracers for investigating neurological disorders nih.goviaea.org.

Strategies for Circumventing Limitations of Nucleophilic Fluorination Approaches

Nucleophilic fluorination, while common, often faces challenges such as elimination reactions, rearrangements, and the need for harsh conditions, particularly with sterically hindered or electron-deficient substrates nih.govorganic-chemistry.orgacs.orgacs.org. This compound, as an electrophilic fluorinating agent, offers a strategic advantage by overcoming these limitations acs.orgnih.govorganic-chemistry.orgacs.orgacs.org. Its ability to react with enol derivatives and ketene (B1206846) acetals, even those derived from branched carboxylic acids that are resistant to nucleophilic fluorination, allows for the synthesis of α-fluoro carboxylic acids and esters with good yields nih.govorganic-chemistry.orgacs.orgacs.org. This electrophilic pathway provides a more direct and often more selective route for introducing fluorine, making it a valuable alternative when nucleophilic methods prove problematic acs.orgnih.govorganic-chemistry.orgacs.orgacs.org.

This compound as a "Taming Carrier" of Elemental Fluorine

Elemental fluorine (F₂) is a highly reactive and hazardous gas, making its direct use in organic synthesis challenging and requiring specialized equipment and safety protocols ontosight.aichemsrc.comacs.orgiaea.orgnih.govpsu.eduscispace.com. This compound is recognized as a "taming carrier" of elemental fluorine, providing a more manageable and selective source of electrophilic fluorine ontosight.aichemsrc.comacs.orgiaea.orgnih.govpsu.eduscispace.com. Unlike elemental fluorine, AcOF is soluble in organic solvents, allowing for better control over its concentration and reactivity during reactions acs.org. This characteristic enables more precise fluorination reactions, including those on activated aromatic rings, where direct fluorination with F₂ can lead to unselective reactions or decomposition nih.goviaea.orgguidechem.com. The development of methods for preparing and utilizing AcOF has significantly broadened the scope of synthetic organic chemistry by providing a safer and more controlled way to harness the reactivity of fluorine ontosight.aiacs.orgiaea.org.

Spectroscopic and Computational Characterization of Acetyl Hypofluorite and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

NMR spectroscopy is a cornerstone for understanding molecular structure and reaction pathways. Its ability to probe the local electronic environment of atomic nuclei provides invaluable data for mechanistic investigations.

¹H NMR for Proton Environment Analysis and Mechanistic Insights

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely used to analyze the chemical environment of hydrogen atoms within a molecule. In the context of acetyl hypofluorite (B1221730) reactions, ¹H NMR helps track the presence and transformation of protons, offering direct evidence for mechanistic steps such as proton transfer or the formation of new C-H bonds. For instance, changes in chemical shifts and splitting patterns of proton signals can indicate the involvement of intermediates or the formation of specific products. The integration of ¹H NMR signals provides quantitative information about the relative amounts of different species present, aiding in the determination of reaction kinetics and product distributions cdnsciencepub.compsu.educhemguide.co.uk.

¹⁹F NMR for Fluorine Chemical Environment and Coupling Constant Analysis

¹⁹F NMR spectroscopy is particularly vital for studying fluorinated compounds and reactions involving fluorine. Acetyl hypofluorite, being a source of electrophilic fluorine, leads to the incorporation of fluorine atoms into various organic molecules. The ¹⁹F NMR spectrum provides a unique fingerprint for fluorine-containing species, characterized by distinct chemical shifts and coupling constants. Chemical shifts of ¹⁹F nuclei are highly sensitive to their electronic environment, allowing for the differentiation of fluorine atoms in various functional groups or positions within a molecule ucsb.eduslideshare.net. Coupling constants, such as ¹J(F-F), ²J(F-H), and ³J(F-C), provide crucial information about the connectivity and spatial arrangement of atoms, enabling the elucidation of molecular structures and reaction mechanisms cdnsciencepub.comucsb.eduresearchgate.net. For example, the analysis of ¹⁹F NMR spectra of reaction products derived from this compound can reveal the position of fluorine incorporation and the nature of adjacent atoms cdnsciencepub.com.

Elucidation of Diastereomeric Ratios and Stereochemical Assignments

When reactions involving this compound generate chiral centers, NMR spectroscopy plays a critical role in determining the stereochemical outcome. The analysis of diastereomeric ratios is often achieved through ¹H NMR, where the distinct environments of protons in different diastereomers lead to separate signals or different chemical shifts for the same proton. Integration of these signals allows for the quantification of the diastereomeric excess (de) or ratio. In some cases, chiral shift reagents or derivatization with chiral auxiliaries can be employed to resolve signals from enantiomers, facilitating the determination of enantiomeric excess (ee) cdnsciencepub.comethz.chcaltech.edu. These NMR-derived stereochemical assignments are essential for understanding the stereoselectivity of reactions mediated by this compound.

¹³C NMR for Carbon Backbone Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of molecules. The chemical shifts of ¹³C nuclei are sensitive to their hybridization state, electronic environment, and neighboring atoms. In studies involving this compound, ¹³C NMR is used to confirm the structure of reaction products and intermediates by identifying characteristic carbon signals, such as those from carbonyl groups, sp² hybridized carbons in aromatic or olefinic systems, and carbons bonded to electronegative atoms like fluorine. Coupling between ¹³C and ¹⁹F nuclei (¹J(C-F), ²J(C-F), etc.) can further aid in structural assignments, confirming the presence and position of fluorine atoms within the carbon framework chemguide.co.ukrsc.orgresearchgate.net.

Mass Spectrometry for Reaction Product Identification and Confirmation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of reaction products, thereby confirming their identity. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of molecular formulas and distinguishing between compounds with similar nominal masses. Fragmentation patterns observed in MS/MS experiments can offer further structural information by revealing the arrangement of atoms and functional groups within a molecule nih.govnih.govscirp.orgscispace.comcsic.es. For reactions involving this compound, MS is used to identify and confirm the structures of fluorinated products and any transient intermediates that can be ionized.

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for monitoring the progress of reactions involving this compound and for analyzing the purity of isolated products. HPLC and GC separate components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase. By monitoring the disappearance of starting materials and the appearance of products over time, these techniques allow for the determination of reaction kinetics and optimization of reaction conditions. The retention times of separated components, when compared to authentic standards, help in product identification. Furthermore, HPLC and GC are routinely used to assess the purity of isolated compounds, ensuring the reliability of spectroscopic data utupub.fisoton.ac.uksnmjournals.orgnih.govresearchgate.net.

Future Directions and Emerging Research Avenues in Acetyl Hypofluorite Chemistry

Development of Novel and Greener Synthetic Approaches for Acetyl Hypofluorite (B1221730)

The synthesis of acetyl hypofluorite has historically involved the use of diluted elemental fluorine, which, while effective, can present safety and handling challenges. Current research is exploring more sustainable and environmentally benign synthetic routes. This includes investigating electrochemical methods for in situ generation of AcOF, potentially avoiding the direct handling of elemental fluorine and offering better control over reaction parameters nih.gov. Furthermore, efforts are underway to develop gas-solid phase methods that enhance the stability and ease of handling of AcOF precursors, making it more accessible for broader applications, including radiosynthesis umich.edu. The aim is to reduce reliance on hazardous reagents and solvents, aligning with the principles of green chemistry.

Exploration of New Substrate Classes and Reaction Selectivities for Fluorination

While this compound has demonstrated efficacy in fluorinating activated aromatic systems and certain nucleophiles organic-chemistry.orgiaea.org, future research aims to broaden its substrate scope. This involves investigating its reactivity with more challenging or deactivated substrates, potentially through the development of catalytic systems or the use of directing groups. Enhancing selectivity remains a key objective, with a focus on achieving higher regioselectivity and stereoselectivity in fluorination reactions. For instance, understanding how structural modifications of the substrate or reaction conditions influence the site and stereochemical outcome of fluorination will be crucial for its application in complex molecule synthesis nih.govarkat-usa.org.

Advanced Mechanistic Insights through Quantum Chemical Methods and Experimental Synergies

A deeper understanding of the reaction mechanisms involving this compound is essential for rationalizing its reactivity and designing new applications. Future research will likely leverage a synergistic approach combining advanced quantum chemical calculations (e.g., Density Functional Theory - DFT) with detailed experimental studies. Quantum chemical methods can provide insights into transition states, reaction pathways, and electronic effects governing selectivity acs.orgmdpi.comcopasi.org. Experimental techniques, such as kinetic studies, isotopic labeling, and advanced spectroscopic methods, will complement these theoretical predictions, allowing for a comprehensive elucidation of reaction mechanisms and the identification of key intermediates researchgate.netrsc.org.

Integration with Flow Chemistry and Automated Synthesis Systems for Enhanced Control

The inherent reactivity and potential instability of this compound make it an ideal candidate for integration into continuous flow chemistry setups and automated synthesis platforms fu-berlin.demdpi.com. Flow chemistry offers several advantages, including precise control over reaction parameters (temperature, residence time, reagent mixing), enhanced heat and mass transfer, and improved safety when handling hazardous reagents. By performing reactions in microreactors or continuous flow systems, researchers can achieve better control over the generation and consumption of AcOF, leading to higher yields, improved selectivity, and safer operation mdpi.comncl.ac.uk. Automation further streamlines the process, enabling high-throughput screening of reaction conditions and rapid synthesis of fluorinated compounds.

Design and Evaluation of Related Hypofluorite Reagents with Tuned Reactivity Profiles

Beyond this compound, there is ongoing interest in designing and evaluating related hypofluorite reagents with tailored reactivity profiles. By modifying the acyl group or introducing other substituents, researchers can fine-tune the electrophilicity, stability, and selectivity of these fluorinating agents. This could lead to the development of a palette of hypofluorite reagents suitable for a wider range of transformations and substrates. For example, exploring trifluorothis compound or other perfluoroalkyl hypofluorites might offer different reactivity patterns compared to AcOF nih.govmit.edu. The goal is to create a toolkit of hypofluorite reagents that can address specific synthetic challenges.

Expansion of Isotopic Labeling Applications for Advanced Chemical Biology Probes

The utility of this compound in introducing fluorine atoms makes it particularly relevant for isotopic labeling, especially with the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging organic-chemistry.orgiaea.orgnih.gov. Future research will focus on expanding the application of ¹⁸F-labeled this compound in the synthesis of sophisticated chemical biology probes. This includes developing new precursors and labeling strategies to create ¹⁸F-labeled molecules for studying biological processes, disease mechanisms, and drug efficacy in vivo. The precise incorporation of ¹⁸F into biomolecules or their analogs using AcOF can provide invaluable tools for diagnostics and fundamental biological research nih.goviaea.orgnih.gov.

Q & A

Q. What are the established methods for synthesizing acetyl hypofluorite in laboratory settings?

this compound is synthesized via direct reaction of sodium acetate with elemental fluorine (F₂) under controlled conditions. The process involves bubbling F₂ through a solution of sodium acetate in acetic acid at low temperatures (−10°C to 0°C). Safety protocols include using fluorine-resistant materials (e.g., Monel reactors) and ensuring rigorous ventilation due to F₂’s extreme reactivity and toxicity . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of NaOAc to F₂) and inert atmosphere maintenance to prevent side reactions .

Q. What safety protocols are critical when handling this compound in fluorination reactions?

Key precautions include:

  • Conducting reactions in efficient fume hoods with negative pressure systems to prevent F₂ leakage.
  • Using fluorinated polymer-lined equipment to resist corrosion.
  • Storing this compound in chilled, dark conditions to avoid thermal decomposition. Toxicity data remain limited, but analogous oxyfluoro compounds (e.g., CF₃OF) are highly toxic, necessitating full PPE (gloves, face shields, gas masks) .

Q. How does this compound function as an electrophilic fluorinating agent in aromatic systems?

CH₃COOF selectively fluorinates electron-rich aromatic substrates (e.g., uracil, cytosine) via an electrophilic substitution mechanism . The fluorine atom is transferred to the aromatic ring’s nucleophilic site (e.g., C5 of uracil), forming stable fluorinated adducts. Reaction stereochemistry is influenced by solvent polarity; acetic acid promotes cis-addition, while aqueous media favor trans-hydroxy intermediates .

II. Advanced Methodological Challenges

Q. How do researchers analyze stereochemical outcomes in this compound-mediated fluorination of nucleosides?

Stereochemical analysis relies on ¹H NMR spectroscopy to distinguish cis and trans diastereomers. For example, fluorination of unprotected cytosine nucleosides produces two cis-diastereoisomers of 5-fluoro-6-hydroxy adducts, identified by distinct coupling constants (J = 4–6 Hz for cis vs. J > 10 Hz for trans) . X-ray crystallography and HPLC chiral separation further validate configurations .

Q. What methodological challenges arise when using this compound for high-specific-activity ¹⁸F radiotracers?

Key challenges include:

  • Low specific activity due to carrier F₂ in synthesis, limiting PET tracer sensitivity .
  • Radiolysis risks from high-energy β⁺ emissions, requiring rapid purification (e.g., solid-phase extraction). Recent advances use microfluidic reactors to minimize reagent volumes and improve ¹⁸F incorporation yields (e.g., 8% decay-corrected yield for ⁶-[¹⁸F]fluorodopa) .

Q. How can conflicting data on reaction pathways be resolved in studies of this compound with pyrimidine derivatives?

Discrepancies in product distributions (e.g., 6-acetoxy vs. 6-hydroxy adducts) are resolved through:

  • Kinetic isotope studies (e.g., ¹⁸F tracer analysis) to track intermediate stability .
  • Computational modeling (DFT calculations) to compare activation energies of competing pathways .
  • Controlled pH experiments to isolate solvent effects (acetic acid vs. water) .

III. Data Contradiction and Validation

Q. Why do fluorination yields vary significantly between uracil and cytosine derivatives?

Cytosine derivatives exhibit lower yields due to rapid deamination of intermediates (e.g., 5-fluoro-6-acetoxycytosine → uracil analogs in <30 minutes). In contrast, uracil adducts (e.g., 6-acetoxy-5-fluorouracil) are thermally stable, enabling isolation at >95% purity . Reaction monitoring via online IR spectroscopy (1898 cm⁻¹ for CF₃COOF decomposition) helps optimize conditions .

Q. What analytical techniques validate fluorinated product identity and purity?

  • ¹⁹F NMR : Confirms fluorine incorporation (δ = −120 to −180 ppm for C-F bonds).
  • LC-MS/MS : Detects trace impurities (e.g., deaminated byproducts).
  • Elemental microanalysis : Verifies stoichiometry (C, H, N, F ±0.3% deviation) .

IV. Emerging Research Directions

Q. Can this compound enable site-selective fluorination in complex biomolecules?

Preliminary work shows promise in protein fluorination (e.g., fluorinated thymidylate synthase analogs) using directed evolution to engineer fluorine-tolerant active sites. Challenges include minimizing oxidative damage to amino acid residues .

Q. How does this compound compare to newer electrophilic fluorinating agents (e.g., Selectfluor™)?

CH₃COOF offers superior atom economy (no byproducts vs. Selectfluor’s urea residues) but requires specialized F₂ handling infrastructure. Recent studies hybridize both reagents for tandem fluorination-decarboxylation cascades .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.